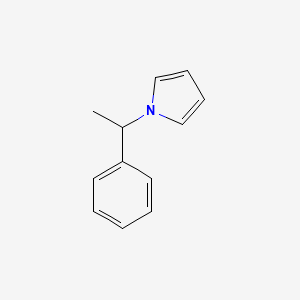

1-(1-phenylethyl)-1H-pyrrole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds such as 1-Phenylethylamine involves the reductive amination of acetophenone . Another method for this transformation is the Leuckart reaction, using ammonium formate . A novel microbial esterase identified from the Indian Ocean was found to enantioselectively resolve (±)-1-phenylethanol and (±)-1-phenylethyl acetate through two types of enzymatic reactions .Chemical Reactions Analysis

The reaction of substituted 1-Phenylethyl alcohols with p-Toluenesulfonyl Chloride has been studied . Also, a chemoenzymatic process involving manganese oxide driven oxidation coupled with enzymatic biotransformation has been used to convert racemic 1-phenylethanols into enantiopure ®-1-phenylethanols .Scientific Research Applications

Synthesis and Spectroscopic Studies

- 1-(1-phenylethyl)-1H-pyrrole and related compounds have been synthesized and examined through nuclear magnetic resonance spectroscopy. These studies provide insights into the electronic effects of substituents on the pyrrole ring, aiding in understanding the structure-activity relationship of these compounds (Lee, Jun, & Yu, 2000).

Restricted Rotation and Conformational Analysis

- NMR studies on derivatives of this compound, such as 1-substituted 2,5-dimethylpyrroles, have shown restricted rotation due to dipole interaction, indicating the importance of these compounds in understanding molecular conformations (Kashima, Maruyama, Fujioka, & Harada, 1988).

Electronically Intercommunicating Iron Centers

- Studies on 1-phenyl-1H-pyrrole derivatives have shown significant electron delocalization and electrochemical properties, especially in diferrocenyl-1-phenyl-1H-pyrroles, suggesting potential applications in molecular electronics (Hildebrandt, Schaarschmidt, & Lang, 2011).

Corrosion Inhibition

- 1H-pyrrole-2,5-dione derivatives, including those related to 1-phenyl-1H-pyrrole, have been investigated as corrosion inhibitors for carbon steel, demonstrating their practical application in materials science (Zarrouk et al., 2015).

Anions Recognition

- Certain pyrrole derivatives can recognize specific inorganic anions, as demonstrated by o-Di-(pyrrole-2-carboxamides)-phenylene, showcasing potential in sensor technology (Yin et al., 2004).

Molecular Structure and Quantum Mechanical Studies

- Detailed molecular and quantum mechanical studies of pyrrole analogues, such as 1-(2-aminophenyl) pyrrole, have been conducted, providing insights into their electronic properties and potential bioactivity (Srikanth et al., 2020).

Electronic Interaction Tuning in Diferrocenyl-1-Phenyl-1H-Pyrroles

- Research on the electronic interaction in diferrocenyl-1-phenyl-1H-pyrroles has highlighted the influence of substituents on electronic properties, indicating their use in designing single-molecule transistors (Hildebrandt & Lang, 2011).

Synthesis and Luminescent Properties

- The synthesis of 1H-pyrrole derivatives and their photoluminescent properties have been explored, showing their potential applications in electronics and materials science (Khafizova et al., 2020).

properties

IUPAC Name |

1-(1-phenylethyl)pyrrole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-11(13-9-5-6-10-13)12-7-3-2-4-8-12/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEDQNBIZJNAJJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[8-(Aminocarbonyl)-2,4-dimethylimidazo[1,5-a]pyrimidin-3-yl]propanoic acid](/img/structure/B2844243.png)

![3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2844245.png)

![N-(5-chloro-2-methylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2844248.png)

![Ethyl 4-({[5-(5-chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate](/img/structure/B2844249.png)

![N'-methyl-N-[3-(trifluoromethyl)phenyl]-4-pyridinecarboximidamide](/img/structure/B2844255.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)acrylamide](/img/no-structure.png)

![2-[(6-Methyl-4-phenylquinazolin-2-yl)amino]phenol](/img/structure/B2844264.png)